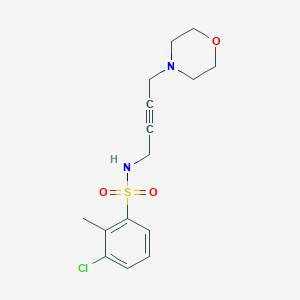

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Description

This benzenesulfonamide derivative features a 3-chloro-2-methyl-substituted benzene core linked via a sulfonamide group to a 4-morpholinobut-2-yn-1-yl side chain. The morpholine ring and alkyne linker contribute to its physicochemical and pharmacokinetic properties, making it a candidate for therapeutic applications.

Propriétés

IUPAC Name |

3-chloro-2-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-13-14(16)5-4-6-15(13)22(19,20)17-7-2-3-8-18-9-11-21-12-10-18/h4-6,17H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONWBPBBUDILML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC#CCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzenesulfonamide to introduce the chlorine atom at the 3-position. This is followed by the alkylation of the sulfonamide nitrogen with 4-morpholinobut-2-yne under basic conditions to yield the final product. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biology: It is used in studies related to enzyme inhibition and protein binding.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The morpholinobutynyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness lies in its morpholine-containing alkyne side chain , which differentiates it from other benzenesulfonamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Pharmacokinetic Comparison

*clogP values estimated based on structural features.

Key Differences and Implications

Morpholine vs. Piperazine-containing compounds (e.g., BVT.2733) may exhibit stronger basicity, affecting membrane permeability .

Alkyne Linker :

- The but-2-yn-1-yl chain introduces rigidity, which could optimize binding to hydrophobic enzyme pockets. This contrasts with flexible alkyl or oxoethyl linkers in analogs like BVT.2733 .

Lipinski’s Rule Compliance: The target compound’s molecular weight (~356.83) and moderate clogP (~3.5) align with Lipinski’s criteria for drug-likeness, similar to 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives .

Pharmacokinetic and Pharmacodynamic Considerations

- Absorption and Distribution : The morpholine group’s polarity may enhance solubility, while the chloro-methylbenzene core contributes to membrane penetration. This balance is critical for central nervous system (CNS) targeting, though the alkyne linker’s rigidity could limit blood-brain barrier permeability compared to more flexible analogs .

- Metabolism and Excretion : Sulfonamide derivatives are often substrates for cytochrome P450 enzymes. The absence of electron-deficient heterocycles (e.g., pyrazole in ) may reduce metabolic degradation rates .

Activité Biologique

3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article explores the biological activity of this compound, supported by relevant data and findings from recent research.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological activity. The presence of a chloro group and a morpholine moiety contributes to its pharmacological properties. The molecular formula is .

Research indicates that compounds similar to 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide exhibit significant apoptosis-inducing properties. The mechanism often involves the modulation of cellular signaling pathways associated with cell survival and death. Specifically, these compounds may interfere with the PI3K/Akt and MAPK pathways, leading to increased apoptosis in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

- In vitro studies have shown that 3-chloro-2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can inhibit the proliferation of various cancer cell lines, including breast and bladder cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Apoptosis Induction

The compound has been reported to activate caspases, which are crucial for the execution phase of apoptosis. This activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death.

Case Studies

- Breast Cancer Model : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = X µM). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

- Bladder Cancer Model : Another study demonstrated that this sulfonamide derivative effectively reduced tumor growth in vivo in a bladder cancer xenograft model, with treated groups showing enhanced apoptosis markers compared to controls.

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | X | Apoptosis via caspase activation |

| Study 2 | T24 (Bladder) | Y | Cell cycle arrest and apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.